

Ethyl Nonanoate as a Fragrance Ingredient in Cosmetics: A Technical Guide

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Compound of Interest

Compound Name: Ethyl Nonanoate

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Introduction

Ethyl nonanoate (CAS No. 123-29-5), also known as ethyl pelargonate, is a fatty acid ester that serves a dual function in the cosmetics industry as both a fragrance ingredient and a skin conditioning agent-emollient.[1][2] Its characteristic fruity, wine-like, and cognac-like aroma makes it a valuable component in various fragrance formulations.[3][4] **Ethyl nonanoate** is found naturally in a variety of fruits, alcoholic beverages, and other food products, including apples, bananas, beer, and cheese.[4][5] This guide provides an in-depth technical overview of **ethyl nonanoate**, focusing on its physicochemical properties, safety profile, and the experimental methodologies used for its evaluation.

Physicochemical Properties

Ethyl nonanoate is a colorless liquid with the molecular formula $C_{11}H_{22}O_2$ and a molecular weight of 186.29 g/mol.[3][6] It is characterized by its solubility in organic solvents such as alcohol and ether, and it is practically insoluble in water.[3][4]

Table 1: Physicochemical Properties of **Ethyl Nonanoate**

Property	Value	Reference(s)
Molecular Formula	C11H22O2	[3][6]
Molecular Weight	186.29 g/mol	[3][6]
CAS Number	123-29-5	[5][6]
Appearance	Colorless liquid	[3][7]
Boiling Point	119 °C at 23 mmHg	[6]
Density	0.866 g/mL at 25 °C	[4][6]
Refractive Index	n _{20/D} 1.422	[6][8]
Vapor Pressure	0.08 mmHg at 25 °C	[6][8]
Solubility	Insoluble in water; soluble in alcohol and ether	[4]
Odor Profile	Fruity, waxy, oily, wine-cognac, grape, tropical, nutty	[4][9]

Use in Cosmetics

In cosmetic formulations, **ethyl nonanoate** is primarily utilized for its fragrance properties, contributing to the overall scent profile of products.[2][10] Additionally, it functions as a skin conditioning agent and emollient, helping to improve the feel and barrier function of the skin.[1] [2] The International Fragrance Association (IFRA) has established standards for the safe use of **ethyl nonanoate** in various consumer products.[5]

Toxicological Profile and Safety Assessment

The safety of **ethyl nonanoate** as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).[5] The evaluation covers several key toxicological endpoints.

Skin Sensitization

Ethyl nonanoate is considered a skin sensitizer.[5][9] A No Expected Sensitization Induction Level (NESIL) of 4700 µg/cm² has been established based on read-across data from the analogue methyl octanoate.[11] However, a human maximization test conducted with 12% **ethyl nonanoate** showed no evidence of skin sensitization in 25 subjects.[9]

Skin Irritation

In animal studies, 100% **ethyl nonanoate** caused moderate skin irritation in rabbits.[9] Conversely, studies in human subjects showed no skin irritation at concentrations up to 20%.[9]

Genotoxicity

Based on in vitro assays, including the BlueScreen™ HC assay, and read-across data from ethyl hexanoate, **ethyl nonanoate** is not considered to have genotoxic potential.[11]

Phototoxicity

Evaluation of the ultraviolet/visible (UV/Vis) absorption spectra of **ethyl nonanoate** indicates no significant absorption in the range that would suggest a potential for phototoxicity or photoallergenicity.[11]

Systemic Toxicity

The systemic toxicity of **ethyl nonanoate** has been evaluated through read-across data from ethyl hexanoate. A No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was determined to be 333 mg/kg/day.[11] For reproductive and developmental toxicity, the NOAEL was established at 1000 mg/kg bw/day.[9]

Table 2: Summary of Toxicological Data for **Ethyl Nonanoate**

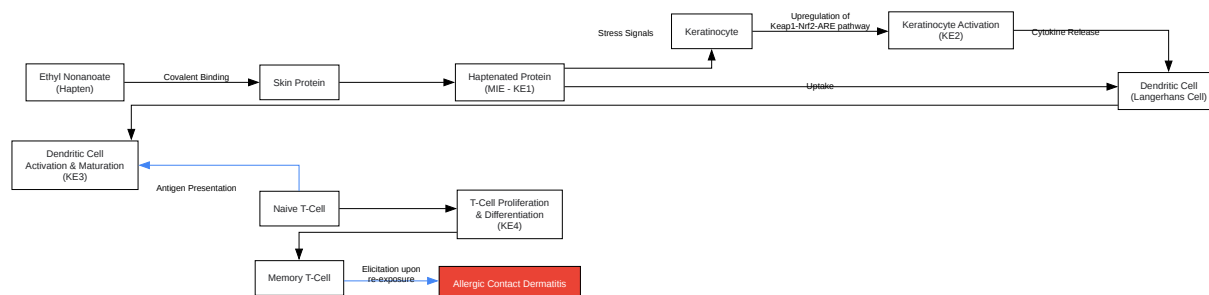
Endpoint	Result	Species/Test System	Reference(s)
Skin Sensitization	Considered a sensitizer	Read-across from methyl octanoate	[11]
NESIL: 4700 µg/cm²	Read-across from methyl octanoate	[11]	
No sensitization at 12%	Human Maximization Test	[9]	
Skin Irritation	Moderate irritation at 100%	Rabbit	[9]
No irritation up to 20%	Human	[9]	
Genotoxicity	Negative	BlueScreen™ HC Assay	[11]
Not expected to be genotoxic	Read-across from ethyl hexanoate	[11]	
Phototoxicity	Not expected to be phototoxic	UV/Vis Spectra	[11]
Acute Oral Toxicity	LD50 > 20,000 mg/kg bw	Rat, Guinea Pig	[9]
Acute Dermal Toxicity	LD50 > 5000 mg/kg bw	Rabbit	[9]
Repeated Dose Toxicity	NOAEL: 333 mg/kg/day	Read-across from ethyl hexanoate (OECD 422)	[11]
Reproductive/Developmental Toxicity	NOAEL: 1000 mg/kg bw/day	Read-across from ethyl hexanoate	[9]

Signaling Pathways in Skin Sensitization

The development of skin sensitization is a complex process that can be described by an Adverse Outcome Pathway (AOP). This pathway outlines the key events from the initial molecular interaction to the adverse health effect. For small molecules like **ethyl nonanoate**, which can act as haptens, the process is initiated by covalent binding to skin proteins.[\[10\]](#)[\[12\]](#)

The AOP for skin sensitization involves four key events:

- **Molecular Initiating Event (MIE): Haptenation:** The electrophilic substance (or a metabolite) covalently binds to nucleophilic amino acid residues in skin proteins.[\[12\]](#)[\[13\]](#)
- **Keratinocyte Activation:** This binding, along with other cellular stresses, activates keratinocytes, leading to the upregulation of inflammatory and cytoprotective pathways, such as the Keap1-Nrf2-ARE pathway.[\[14\]](#)[\[15\]](#)
- **Dendritic Cell Activation and Maturation:** Langerhans and dermal dendritic cells are activated, process the haptenated proteins, and migrate to the draining lymph nodes.[\[16\]](#)[\[17\]](#)
- **T-Lymphocyte Proliferation:** In the lymph nodes, the activated dendritic cells present the antigen to naive T-cells, leading to the proliferation of hapten-specific T-lymphocytes and the induction of sensitization.[\[18\]](#)



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Adverse Outcome Pathway (AOP) for Skin Sensitization.

Experimental Protocols

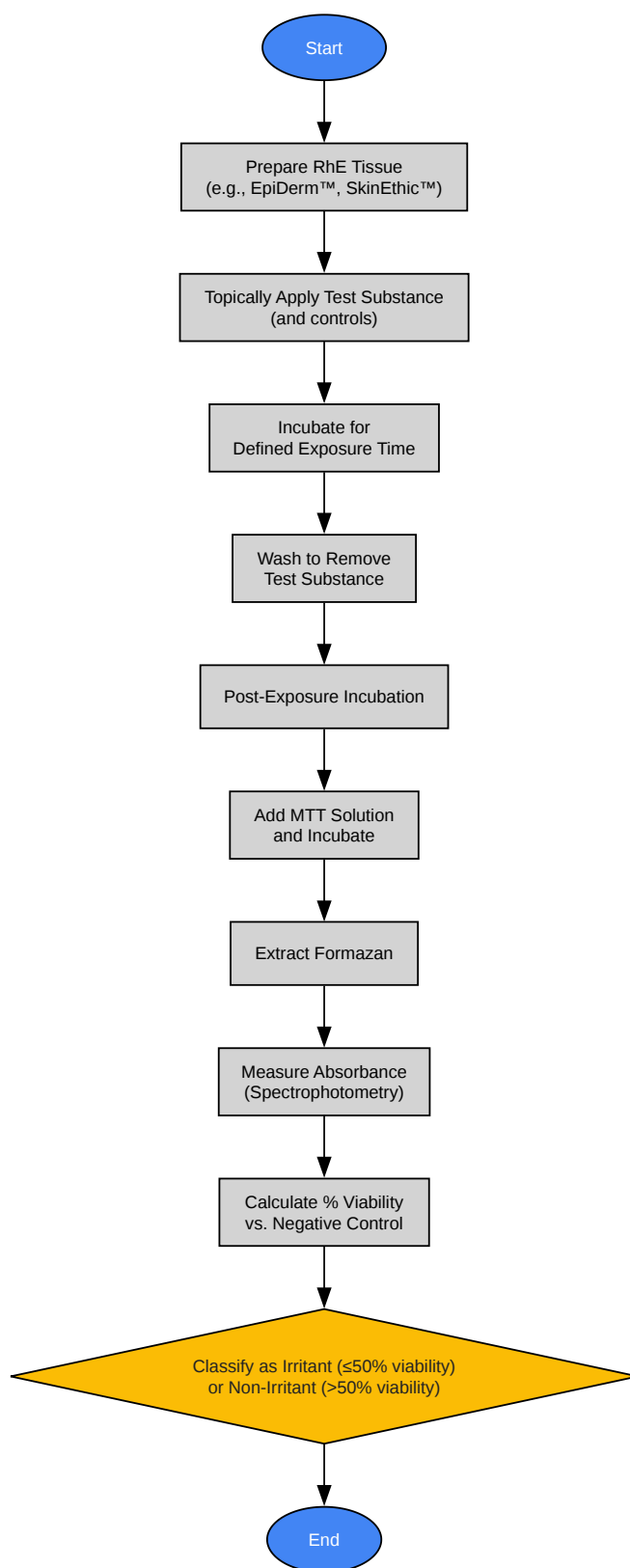
The safety assessment of **ethyl nonanoate** relies on a combination of in vitro, in chemico, and human studies. The following are detailed methodologies for key experiments cited in its evaluation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.^{[5][19]}

- **Test System:** A three-dimensional reconstructed human epidermis (RhE) model, consisting of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.^[3]

- Procedure:
 - The test chemical is applied topically to the RhE tissue.
 - Following a defined exposure period, the chemical is removed by washing.
 - The viability of the tissue is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a blue formazan precipitate, which is then extracted and quantified spectrophotometrically.[\[19\]](#)
- Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically $\leq 50\%$) compared to the negative control.[\[20\]](#)



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Workflow for the In Vitro Skin Irritation Test (OECD TG 439).

In Vitro Genotoxicity: BlueScreen™ HC Assay

The BlueScreen™ HC assay is a high-throughput screening tool used to assess the genotoxic potential of a substance by measuring the induction of the GADD45a gene, which is involved in the cellular response to DNA damage.[7][21]

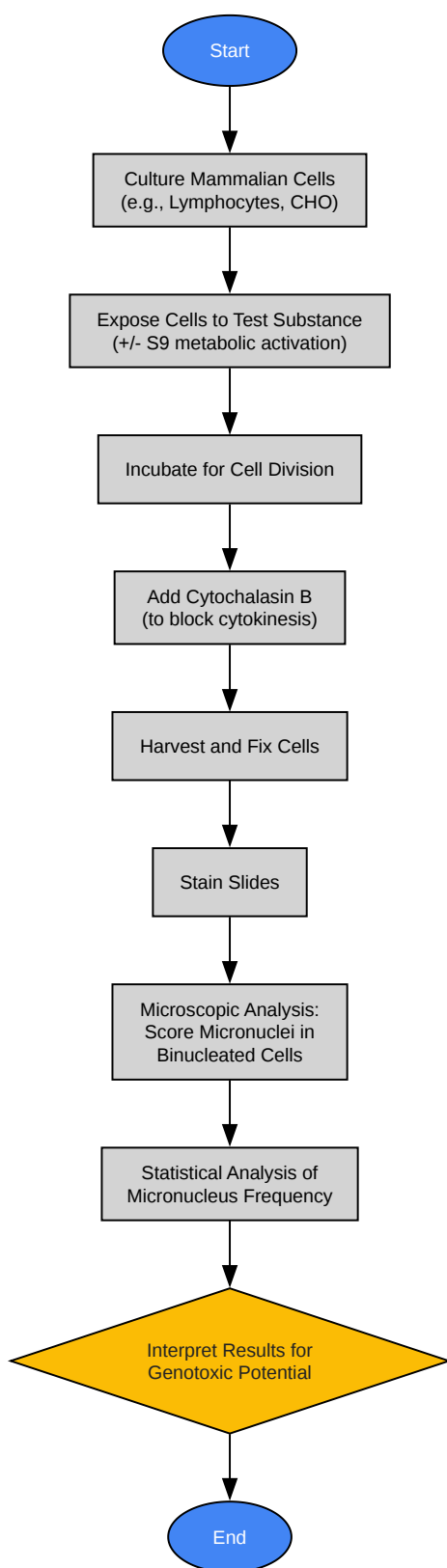
- Test System: A genetically modified human lymphoblastoid TK6 cell line containing a Gaussia luciferase (GLuc) reporter gene linked to the GADD45a promoter.[21][22]
- Procedure:
 - The TK6 cells are exposed to a dilution series of the test substance in microplates, with and without a metabolic activation system (S9 fraction).[21]
 - Following incubation, the expression of GLuc is quantified by measuring the luminescence produced upon addition of a coelenterazine substrate.[7]
 - Cell density is also measured to assess cytotoxicity.[7]
- Interpretation: A dose-dependent increase in luminescence, corrected for cytotoxicity, indicates a positive genotoxic response.[7]

In Vitro Genotoxicity: Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[9][23]

- Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[9]
- Procedure:
 - Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9).
 - The cells are incubated to allow for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[23]

- Cells are harvested, fixed, and stained.
- The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm) is scored in binucleated cells.
- Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.



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Workflow for the In Vitro Micronucleus Test (OECD TG 487).

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to assess the skin sensitization potential (both induction and elicitation) of a substance in human volunteers.

- Subjects: A panel of human volunteers (typically 100 or more).
- Procedure:
 - Induction Phase: The test material is applied repeatedly to the same site on the skin (e.g., the back) under an occlusive patch for a number of applications over several weeks.
 - Rest Phase: A rest period of approximately two weeks with no applications follows the induction phase.
 - Challenge Phase: The test material is applied to a naive skin site under an occlusive patch.
 - Scoring: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at specified time points after patch removal.
- Interpretation: The development of a dermal reaction at the challenge site, which was not present during the induction phase, is indicative of skin sensitization.

Conclusion

Ethyl nonanoate is a well-characterized fragrance ingredient with a favorable safety profile for its intended use in cosmetic products when used within the established concentration limits. Its potential for skin sensitization is a key consideration, and the established NESIL provides a basis for risk assessment and the formulation of safe products. The toxicological evaluation of **ethyl nonanoate** is supported by a combination of in vitro, in chemico, and human data, often utilizing read-across approaches with structurally similar molecules. The experimental protocols outlined in this guide represent the standard methodologies for assessing the safety of cosmetic ingredients, ensuring consumer safety.

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